
1-Acetonyl-2-methyl-5-nitropyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetonyl-2-methyl-5-nitropyridinium bromide is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ring substituted with acetonyl, methyl, and nitro groups, along with a bromide counterion.
Preparation Methods
The synthesis of 1-acetonyl-2-methyl-5-nitropyridinium bromide typically involves the reaction of 2-methyl-5-nitropyridine with acetonyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is isolated by filtration and purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Acetonyl-2-methyl-5-nitropyridinium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetonyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetonyl-2-methyl-5-nitropyridinium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pyridinium salts and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as ionic liquids and catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of 1-acetonyl-2-methyl-5-nitropyridinium bromide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-Acetonyl-2-methyl-5-nitropyridinium bromide can be compared with other pyridinium salts, such as:
1-Benzyl-2-methyl-5-nitropyridinium bromide: Similar structure but with a benzyl group instead of an acetonyl group.
1-Acetonyl-2-methyl-4-nitropyridinium bromide: Similar structure but with the nitro group at the 4-position instead of the 5-position.
1-Acetonyl-3-methyl-5-nitropyridinium bromide: Similar structure but with the methyl group at the 3-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
60891-71-6 |
|---|---|
Molecular Formula |
C9H11BrN2O3 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
1-(2-methyl-5-nitropyridin-1-ium-1-yl)propan-2-one;bromide |
InChI |
InChI=1S/C9H11N2O3.BrH/c1-7-3-4-9(11(13)14)6-10(7)5-8(2)12;/h3-4,6H,5H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
IUNVSPLCSFFYJS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=C(C=C1)[N+](=O)[O-])CC(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


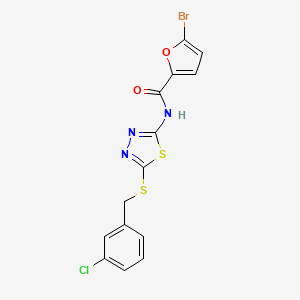

![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)
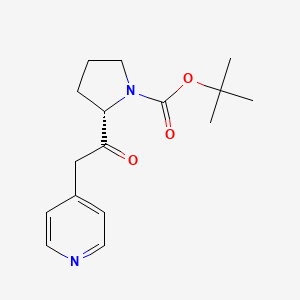
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
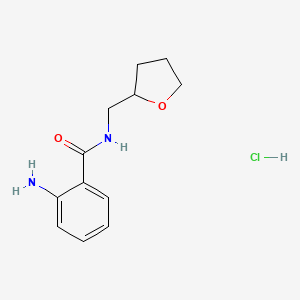

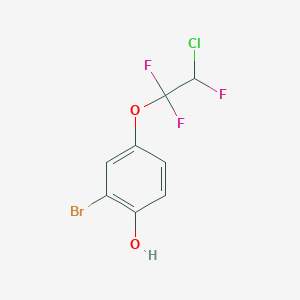
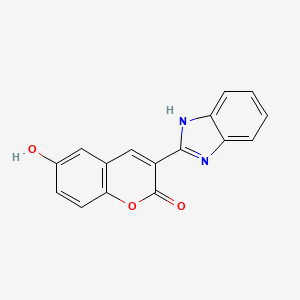
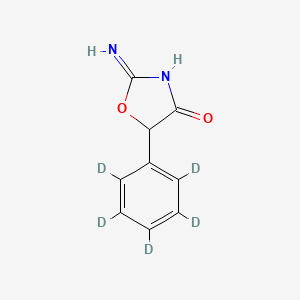

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
